molecular formula C22H30O2 B14501186 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene CAS No. 62897-53-4

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene

Cat. No.: B14501186
CAS No.: 62897-53-4
M. Wt: 326.5 g/mol
InChI Key: CKTALMJGQXQDRO-UHFFFAOYSA-N
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Description

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with butoxy and ethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and other electrophiles. Reaction conditions typically involve the use of solvents like dichloromethane or chloroform, and catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound would yield a brominated derivative, while oxidation might produce an oxidized form of the compound.

Scientific Research Applications

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic purposes.

Properties

CAS No.

62897-53-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene

InChI

InChI=1S/C22H30O2/c1-5-7-16-24-21-14-10-19(11-15-21)22(17(3)4)18-8-12-20(13-9-18)23-6-2/h8-15,17,22H,5-7,16H2,1-4H3

InChI Key

CKTALMJGQXQDRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C

Origin of Product

United States

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